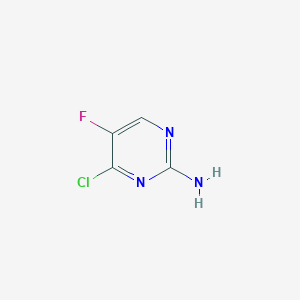

2-Amino-4-chloro-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSZXRDRSOBWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343505 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-75-6 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-fluoropyrimidine, also known as 4-Amino-2-chloro-5-fluoropyrimidine, is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the reactive chloro and amino groups on the pyrimidine core, make it a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies, such as kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-chloro-5-fluoropyrimidine is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 155-10-2 | [1] |

| Molecular Formula | C₄H₃ClFN₃ | [1] |

| Molecular Weight | 147.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 193-197 °C | [2] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |

| Synonyms | 4-Amino-2-chloro-5-fluoropyrimidine | [1] |

| Purity | >98.0% | [2][3] |

| Storage Temperature | Freezer | [3] |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-2-chloro-5-fluoropyrimidine can be achieved through several routes. A common and effective method involves the chlorination and subsequent amination of a 5-fluorouracil derivative. Below is a detailed experimental protocol based on established literature.

Base-Catalyzed Synthesis from 5-Fluorouracil

This method involves a two-step process starting from the readily available 5-fluorouracil. The initial step is a chlorination reaction to form an intermediate, which is then aminated.

Experimental Protocol:

Step 1: Chlorination of 5-Fluorouracil [4]

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).

-

At room temperature, add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

-

Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. Control any exothermic reaction by using a water bath.

-

After the addition is complete, stir the mixture at room temperature for 20 minutes.

-

Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃. This will yield the chlorinated intermediate.

Step 2: Amination to Yield 4-Amino-2-chloro-5-fluoropyrimidine [4]

-

The aqueous solution containing the chlorinated intermediate is then subjected to amination. This can be achieved by reacting with an ammonia solution.

-

Adjust the pH of the solution to approximately 8 using a suitable base.

-

Stir the resulting mixture for 15 minutes.

-

The solid product, 4-Amino-2-chloro-5-fluoropyrimidine, will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the filtered solid with water to remove any remaining impurities.

-

Dry the product under vacuum to obtain the final compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.

Spectral Data

The structural confirmation of 4-Amino-2-chloro-5-fluoropyrimidine is achieved through various spectroscopic techniques. The following table summarizes typical spectral data.

| Technique | Data |

| ¹H NMR | A singlet is typically observed around δ 8.85 ppm, corresponding to the proton on the pyrimidine ring.[4] |

| ¹³C NMR | Characteristic peaks for the carbon atoms of the pyrimidine ring are expected. |

| FTIR (KBr) | Key vibrational bands include N-H stretching of the amino group (around 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would involve the loss of chlorine, fluorine, and parts of the pyrimidine ring. |

Applications in Drug Development

4-Amino-2-chloro-5-fluoropyrimidine is a crucial building block in the synthesis of several targeted therapeutic agents, most notably kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the kinase. The substituents on the pyrimidine ring of 4-Amino-2-chloro-5-fluoropyrimidine provide anchor points for building more complex molecules with high affinity and selectivity for specific kinases.

This intermediate is particularly important in the synthesis of inhibitors for:

-

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, including a subset of non-small cell lung cancer (NSCLC).

-

Protein Kinase C (PKC): The PKC family of serine/threonine kinases is involved in various cellular processes, and their aberrant activity is implicated in cancer cell proliferation and survival.

Prominent examples of drugs synthesized using 4-Amino-2-chloro-5-fluoropyrimidine or its close derivatives include the ALK inhibitors Alectinib and Ceritinib .

Signaling Pathways of Therapeutic Targets

Understanding the signaling pathways in which the target kinases are involved is essential for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.

Oncogenic ALK fusion proteins lead to the constitutive activation of several downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key pathways activated by ALK include:

-

RAS-MAPK Pathway: Leads to cell proliferation.

-

PI3K-AKT Pathway: Promotes cell survival by inhibiting apoptosis.

-

JAK-STAT Pathway: Involved in cell growth and differentiation.

The following DOT script generates a diagram of the simplified ALK signaling pathway.

PKC isozymes are activated by diacylglycerol (DAG) and are central to pathways that regulate cell growth, differentiation, and apoptosis. In cancer, dysregulation of PKC signaling can contribute to uncontrolled cell proliferation and resistance to apoptosis. Key downstream effectors of PKC include other kinases and transcription factors that modulate gene expression related to cell cycle progression and survival.

The following DOT script generates a diagram of the simplified PKC signaling pathway.

Safety and Handling

4-Amino-2-chloro-5-fluoropyrimidine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its utility as a precursor for potent and selective kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and scientists working to develop the next generation of innovative medicines.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-fluoropyrimidine, a key intermediate in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Identification

This compound is a halogenated pyrimidine derivative. Its chemical structure and properties are fundamental to its reactivity and use as a building block in organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 147.54 g/mol | [1][2] |

| Molecular Formula | C4H3ClFN3 | [1][2] |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |

| CAS Number | 155-10-2 | [1][2] |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)N)F | [1] |

| InChI Key | SLQAJWTZUXJPNY-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to white solid | [3] |

| Primary Hazards | Irritant, Harmful if swallowed | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through various chemical routes. Below are representative experimental protocols for its synthesis and analysis.

This method involves the amination of a di-chlorinated pyrimidine precursor.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in an appropriate solvent such as ethanol.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add a solution of ammonia (ammoniacal liquor) to the reaction mixture with constant stirring. The molar ratio of the dichloropyrimidine to ammonia is typically optimized, for example, 1:2 to 1:10.[3]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature, for instance, refluxing for 3-5 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Filter the crude product and wash it sequentially with water and ethanol to remove unreacted starting materials and byproducts.[4]

-

Dry the resulting solid to obtain this compound.[4]

-

Further purification can be achieved by recrystallization from a suitable solvent mixture, such as dichloromethane and petroleum ether.[4]

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: A reverse-phase column, such as a C18 column, is typically used.[5]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer) is employed. The gradient or isocratic elution is optimized to achieve good separation.[5]

-

Detection: UV detection at a wavelength where the compound has significant absorbance.[5]

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Data Analysis: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Data Acquisition: 1H NMR and 13C NMR spectra are recorded on a spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the chemical structure of the molecule. For example, the 1H NMR spectrum of a similar compound, 2-Chloro-4-Amino-5-fluoropyrimidine, showed a singlet at δ 8.85 ppm corresponding to the proton on the pyrimidine ring.[6]

Biological Significance and Applications

Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities.

-

Anticancer Agents: The pyrimidine scaffold is a core structure in many anticancer drugs. Analogs of 2-amino-4-aryl-5-chloropyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are crucial targets in cancer therapy.[7]

-

Kinase Inhibitors: The 2-amino-pyrimidine moiety is a common feature in many kinase inhibitors. For instance, 2-Chloro-5-fluoropyrimidine serves as a starting material for the synthesis of potent inhibitors of the JAK2 kinase.

-

Gastroprokinetic Agents: Certain derivatives have shown activity as serotonin 5-HT4 receptor agonists, indicating their potential use as gastroprokinetic agents.[8]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

References

- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique trifunctionalized pyrimidine core, featuring amino, chloro, and fluoro groups, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for this compound, intended to support researchers and professionals in drug discovery and development.

Core Chemical Properties

This compound is a solid compound at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClFN₃ | [1] |

| Molecular Weight | 147.54 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 155-160 °C (decomposes) (for 2-Amino-4-chloropyrimidine) | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyrimidine derivatives. While a variety of synthetic routes have been explored for similar compounds, a common approach involves the chlorination and subsequent amination of a fluorinated pyrimidine precursor.

Experimental Protocol: Synthesis from 2-methoxy-5-fluorouracil

This protocol describes a representative synthesis of a related compound, 2-methoxy-4-amino-5-fluoropyrimidine, which can be a precursor to the title compound.

Step 1: Chlorination of 2-methoxy-5-fluorouracil [4]

-

In a 10.0 L four-hole flask under a nitrogen atmosphere, add 600.0 g of 2-methoxy-5-fluorouracil and 1 L of a toluene solution containing 352.92 g of N,N-dimethylaniline.

-

Heat the mixture to 30 °C.

-

Slowly add 382.49 g of phosphorous oxychloride (POCl₃) over approximately 0.6 hours.

-

After the addition is complete, raise the temperature to 70 °C and stir for 2.0 hours.

-

Upon reaction completion, cool the mixture and pour it into a solution of 1.0 L of water and 0.9 L of 20% hydrochloric acid.

-

Allow the layers to separate, collect the organic phase, dry it, and concentrate under reduced pressure to yield 2-methoxy-4-chloro-5-fluoropyrimidine.

Step 2: Amination of 2-methoxy-4-chloro-5-fluoropyrimidine [4]

-

In a 1 L three-necked flask, add 370 g of 2-methoxy-4-chloro-5-fluoropyrimidine to 600 mL of a 24% aqueous ammonia solution.

-

Heat the mixture to 50 °C and stir for 5-6 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Filter the resulting solid, wash the filter cake with water three times, and dry to obtain 2-methoxy-4-amino-5-fluoropyrimidine.

Further synthetic steps would be required to convert this intermediate to this compound, typically involving the manipulation of the methoxy group.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC-UV method is suitable for determining the purity of this compound.

Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline and may require optimization for specific instruments and applications.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 45:55 mixture of acetonitrile and aqueous buffer.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 200 nm.[5]

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1.0 mg/mL.[5]

-

Injection Volume: 1 µL.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the public domain, the following provides an example of expected resonances for a similar pyrimidine derivative.

-

¹H NMR (300 MHz, CDCl₃): A signal for the pyrimidine ring proton is expected, typically as a singlet around δ 8.85 ppm.[6]

-

¹³C NMR: Resonances for the four carbon atoms of the pyrimidine ring are expected.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups. Expected characteristic peaks would include N-H stretching vibrations for the amino group and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak would be at m/z 147.54.

Role in Drug Discovery and Signaling Pathways

This compound is a crucial starting material for the synthesis of various kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motifs are incorporated into molecules that target specific signaling pathways. For instance, it serves as a precursor for the synthesis of inhibitors of the JAK/STAT signaling pathway.[7]

Caption: General experimental workflow for synthesis and analysis.

Caption: Role of the compound in drug discovery.

Safety Information

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chemical entity for the synthesis of complex molecules with significant therapeutic potential. Its strategic importance in the development of kinase inhibitors highlights its continued relevance in modern drug discovery. This guide provides foundational information to aid researchers in the effective utilization of this compound in their scientific endeavors. Further investigation into its direct biological activities and optimization of synthetic and analytical protocols will continue to expand its utility in the field.

References

- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氨基-4-氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

2-Amino-4-chloro-5-fluoropyrimidine IUPAC name

An In-depth Technical Guide to 2-chloro-5-fluoropyrimidin-4-amine

This guide provides a comprehensive technical overview of 2-chloro-5-fluoropyrimidin-4-amine, a key heterocyclic intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and significance as a building block for potent therapeutic agents.

Chemical Identity and Properties

The compound with the common name 2-Amino-4-chloro-5-fluoropyrimidine is correctly identified by the IUPAC name 2-chloro-5-fluoropyrimidin-4-amine .[1] It is classified as an organohalogen compound and a member of the pyrimidine family.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for 2-chloro-5-fluoropyrimidin-4-amine is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |

| CAS Number | 155-10-2 | [1] |

| Molecular Formula | C₄H₃ClFN₃ | [1] |

| Molecular Weight | 147.54 g/mol | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.85 (s, 1H) | [2] |

Synthesis of 2-chloro-5-fluoropyrimidin-4-amine

2-chloro-5-fluoropyrimidin-4-amine is typically synthesized in a two-step process starting from the biologically significant compound 5-fluorouracil. The first step involves the chlorination of 5-fluorouracil to yield the intermediate 2,4-dichloro-5-fluoropyrimidine. The second step is a regioselective amination of this intermediate to produce the final product.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2-chloro-5-fluoropyrimidin-4-amine and its precursor.[2][3][4]

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

-

To a clean, dry round-bottom flask, add phosphorus oxychloride (POCl₃, 4 eq) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline, 0.5 mL for 25g of starting material).[2]

-

Stir the mixture at room temperature. After 10 minutes, add 5-fluorouracil (1 eq) portion-wise to the mixture, controlling any exothermic reaction by using a water bath.[2]

-

Stir the resulting mixture at room temperature for an additional 20 minutes.

-

Slowly increase the temperature to 106-110 °C and maintain the reaction under reflux for 14 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into ice-cold water (e.g., 100 mL) with vigorous stirring.[2]

-

The product, 2,4-dichloro-5-fluoropyrimidine, can then be extracted with an organic solvent like dichloromethane. The organic layers are combined, washed, dried, and concentrated to yield the intermediate, which can be used in the next step. A yield of approximately 92-95% can be expected under optimized conditions.[3][4]

Step 2: Synthesis of 2-chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine

-

The crude or purified 2,4-dichloro-5-fluoropyrimidine from Step 1 is subjected to amination.

-

Treat the dichloro intermediate with a 15% aqueous ammonia solution (NH₄OH).

-

Heat the reaction mixture to approximately 60 °C.

-

Upon completion of the reaction (monitored by TLC), adjust the pH of the solution to 8.[2]

-

Stir the resulting mixture for 15 minutes. The product will precipitate as a solid.

-

Filter the solid, wash with water (e.g., 2 x 10 mL), and dry thoroughly to obtain 2-chloro-5-fluoropyrimidin-4-amine.[2]

Role in Drug Discovery and Development

While there is limited publicly available information on the direct biological activity of 2-chloro-5-fluoropyrimidin-4-amine itself, its primary significance in the pharmaceutical industry is as a crucial structural motif and key intermediate for the synthesis of a wide range of potent, biologically active molecules. Its utility stems from the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for sequential and regioselective substitution.

Precursor for Kinase Inhibitors

The 2-amino-4-substituted-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology. 2-chloro-5-fluoropyrimidin-4-amine serves as a key starting material for the synthesis of inhibitors targeting various kinases, including:

-

Src/Abl Kinase: Derivatives of this compound have been identified as potent dual Src/Abl kinase inhibitors, with significant antiproliferative activity against cancer cell lines.[5]

-

Polo-like Kinase 4 (PLK4): Novel PLK4 inhibitors with an aminopyrimidine core have been developed for the treatment of breast cancer.

-

Anaplastic Lymphoma Kinase (ALK): The compound is a building block for dual inhibitors of ALK and histone deacetylases (HDACs) for treating ALK-addicted cancers.

The logical relationship of 2-chloro-5-fluoropyrimidin-4-amine as a precursor in the development of kinase inhibitors is depicted below.

Safety and Handling

Based on aggregated GHS data, 2-chloro-5-fluoropyrimidin-4-amine is harmful if swallowed (Acute Toxicity 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-chloro-5-fluoropyrimidin-4-amine is a compound of significant interest to the medicinal chemistry and drug development community. While its intrinsic biological activity is not extensively documented, its role as a versatile and valuable synthetic intermediate is well-established. The synthetic protocols provided herein offer a basis for its preparation, and its utility as a core scaffold, particularly in the development of kinase inhibitors, underscores its importance in the ongoing search for new therapeutic agents.

References

- 1. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-chloro-5-fluoropyrimidine synthesis pathway

An in-depth technical guide on the synthesis of 2-Amino-4-chloro-5-fluoropyrimidine, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. Its structural features, including the reactive chlorine atom and the amino group on the pyrimidine core, make it a versatile building block for creating more complex molecules. This guide details the primary synthesis pathway, experimental protocols, and key quantitative data for the preparation of this compound.

Core Synthesis Pathway

The most common and industrially viable synthesis route for this compound starts from 5-fluorouracil. The process involves two main transformations: a chlorination step to produce the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective amination.

The overall synthesis pathway is illustrated below:

The key to this synthesis is the controlled, regioselective amination of the dichlorinated intermediate. The presence of the electron-withdrawing fluorine atom at the C-5 position influences the reactivity of the two chlorine atoms, making the C-4 position more susceptible to nucleophilic attack by ammonia.[1]

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride as the chlorinating agent and a tertiary amine, such as N,N-dimethylaniline (DMA), as an acid acceptor.[2]

Experimental Workflow:

Detailed Methodology:

-

Charging the Reactor: In a suitable reaction vessel protected with a nitrogen atmosphere, mix 5-fluorouracil (1.0 mole equivalent) with phosphorus oxychloride (2.5 to 10 mole equivalents).[2][3]

-

Addition of Base: Begin stirring and heat the mixture to approximately 100°C. Slowly add N,N-dimethylaniline (2.0 mole equivalents) over a period of about 9 hours.[3]

-

Reaction: Maintain the reaction temperature at 100-114°C and continue stirring for an additional 2 to 4 hours, monitoring the reaction's completion with Thin Layer Chromatography (TLC).[2][3]

-

Work-up: After completion, cool the reaction mass to room temperature. In a separate vessel, prepare a mixture of ice and water. Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring.

-

Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the product into dichloromethane. Combine the organic layers and wash them sequentially with concentrated aqueous hydrochloric acid and a 5% w/w aqueous sodium bicarbonate solution.[3]

-

Isolation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine, which can often be used directly in the subsequent step.[3]

Step 2: Synthesis of this compound

This step involves the regioselective amination of 2,4-dichloro-5-fluoropyrimidine. The C4-chloro is selectively replaced by an amino group.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, dissolve the 2,4-dichloro-5-fluoropyrimidine intermediate in ethanol.

-

Addition of Ammonia: While stirring, add aqueous ammonia. The temperature should be carefully controlled to remain below 35°C during the addition.[4]

-

Reaction: Once the addition is complete, cool the mixture to 25°C and continue stirring for approximately 3 hours.[4] Monitor the reaction's progress by TLC.

-

Isolation: After the reaction is complete, remove the ethanol under reduced pressure.[4]

-

Precipitation and Filtration: Add water to the remaining residue with stirring. The product will precipitate as a solid. Filter the solid, wash it twice with water, and dry it to obtain the final product, this compound.[5]

Quantitative Data

The efficiency of the synthesis is dependent on careful control of reaction parameters. The following table summarizes key data from reported procedures.

| Step | Reactants | Key Reagents | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1. Chlorination | 5-Fluorouracil | POCl₃, DMA | 114 | 2 | 92.2 | [2] |

| 2. Amination | 2,4-Dichloro-5-fluoropyrimidine | Aqueous NH₃ | 25-35 | 3 | Not specified | [4] |

Note: Yields can vary significantly based on the scale and specific conditions of the reaction.

Key Considerations and Mechanisms

-

Base Catalysis in Chlorination: The use of a base like N,N-dimethylaniline is crucial in the chlorination step to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the dichlorinated product.[5]

-

Regioselectivity of Amination: The substitution of the chlorine atom at the C-4 position is favored over the C-2 position. This is a classic example of regioselectivity in nucleophilic aromatic substitution (SNAr) on pyrimidine rings. The electron-withdrawing effect of the fluorine atom at C-5 makes the adjacent C-4 position more electrophilic and thus more susceptible to attack by the ammonia nucleophile.[1]

-

Temperature Control: Exothermic reactions, especially during the addition of DMA and the quenching of the chlorination reaction mixture, require careful temperature management to prevent side reactions and ensure safety.[5]

References

- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 4. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. japsonline.com [japsonline.com]

Spectroscopic and Physicochemical Profile of 2-Amino-4-chloro-5-fluoropyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Analytical Data

A summary of the key physical and chemical properties for 2-Amino-4-chloro-5-fluoropyrimidine is presented below. It is important to note that while a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the structure, the actual spectral data is not publicly available.[2]

| Property | Value | Source |

| CAS Number | 1683-75-6 | [1][3][4] |

| Molecular Formula | C₄H₃ClFN₃ | [1][3][4] |

| Molecular Weight | 147.54 g/mol | [4] |

| Melting Point | 176-177 °C | |

| Boiling Point | 321.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.564 g/cm³ (Predicted) | [3] |

| Flash Point | 148.3 °C (Predicted) | [3] |

| ¹H NMR Spectrum | Consistent with structure | [2] |

| Purity (by NMR) | ≥97.0% | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for key analytical techniques that would be employed in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent instrument.

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-10 seconds).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition :

-

If available, acquire a one-dimensional fluorine spectrum.

-

This will provide specific information about the fluorine environment within the molecule.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ions.

-

-

Data Analysis : Analyze the resulting spectrum to determine the molecular weight of the compound. The isotopic pattern, particularly for chlorine, should be examined to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation : Use an FTIR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, should be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches for the amino group, C=N and C=C stretches for the pyrimidine ring, and C-F and C-Cl stretches).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties and provides detailed experimental protocols for determining its solubility profile.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClFN₃ | PubChem[1] |

| Molecular Weight | 147.54 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 146.999953 | PubChem[1] |

| Physical State | Solid | Sigma-Aldrich |

The positive XLogP3-AA value of 0.9 suggests that this compound has a degree of lipophilicity, which may indicate limited aqueous solubility and better solubility in organic solvents.

Solubility Data

Given the absence of established quantitative data, experimental determination of the solubility profile is necessary for research and development purposes. The following sections provide detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the equilibrium solubility of a compound like this compound. These methods can be adapted based on the specific laboratory equipment and analytical capabilities available.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This is the most common method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH levels, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Prepare stock solutions of this compound of known concentrations in a suitable solvent for creating a calibration curve for the analytical method.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid phase.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is suitable for early-stage drug discovery and provides a faster, though less precise, measure of solubility.

Materials:

-

This compound dissolved in DMSO (high concentration stock)

-

Aqueous buffer solutions (e.g., PBS at various pH)

-

96-well microplates

-

Liquid handling robotics (optional but recommended)

-

Plate reader with nephelometry or turbidimetry capabilities.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for determining solubility and the logical relationships in assessing the solubility profile.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Flow for Solubility Profile Assessment.

Biological Context and Signaling Pathways

Currently, there is no information available in the scientific literature that links this compound to any specific biological signaling pathways. This compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules, such as active pharmaceutical ingredients. Therefore, a discussion of its direct interaction with signaling pathways is not applicable based on current knowledge.

Conclusion

While direct quantitative solubility data for this compound is not currently published, its physicochemical properties suggest low to moderate aqueous solubility and better solubility in organic solvents. This technical guide provides robust and detailed experimental protocols that can be employed by researchers to determine the precise solubility profile of this compound in various solvents and under different conditions. The provided workflows offer a clear and logical approach to solubility assessment, which is a critical step in the process of drug development and chemical research.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-4-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Amino-4-chloro-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₄H₃ClFN₃.[1][2] At ambient conditions, it exists as a white to light yellow crystalline powder. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Source |

| Molecular Formula | C₄H₃ClFN₃ | [1][2] |

| Molecular Weight | 147.54 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 192 - 196 °C | N/A |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound is crucial for its handling, formulation, and application in further chemical synthesis. The following section details the standard experimental methodologies for measuring key physical characteristics.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The packing should be uniform to ensure even heat distribution.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a Stuart SMP10 or a similar device, alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range. For a pure substance, this range is typically narrow.

Bulk Density Determination

Bulk density is an important parameter for powder handling, storage, and dosage form design. It is determined by measuring the volume occupied by a known mass of the powder.

Methodology:

-

Sample Preparation: A known mass (e.g., 10 g) of this compound powder is accurately weighed.

-

Volume Measurement: The powder is carefully introduced into a graduated cylinder of a suitable volume (e.g., 25 mL or 50 mL) without compacting it.

-

Initial Volume Reading: The volume occupied by the powder is recorded as the bulk volume.

-

Calculation: The bulk density is calculated using the following formula: Bulk Density = Mass of Powder / Bulk Volume of Powder

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for reaction chemistry, purification, and formulation development. A general qualitative and semi-quantitative procedure is outlined below.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected for testing (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Qualitative Assessment:

-

To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), a small volume of the selected solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

The sample is visually inspected for dissolution. Observations are recorded as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (if soluble):

-

If the compound is found to be soluble, further amounts of the solid are added incrementally to a known volume of the solvent at a constant temperature until saturation is reached (i.e., no more solid dissolves).

-

The total mass of the dissolved solid is recorded to estimate the solubility in terms of g/L or mg/mL.

-

Logical Workflow for Physical Characterization

The process of determining the physical characteristics of a compound like this compound follows a logical progression. The following diagram illustrates a typical workflow for this characterization.

References

The Pivotal Role of 2-Amino-4-chloro-5-fluoropyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as a cornerstone in the design of novel therapeutics. Among these, 2-Amino-4-chloro-5-fluoropyrimidine stands out as a critical starting material, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique electronic properties, conferred by the presence of both an amino group and halogen substituents, make it a highly reactive and adaptable building block for drug development. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and data-driven insights to empower researchers in their quest for next-generation pharmaceuticals. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound and its subsequent elaboration into more complex molecules are of paramount importance in drug discovery programs. Several synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and reaction conditions.

Base-Catalyzed Synthesis from 5-Fluorouracil

A common and economically viable method for the industrial production of this compound involves the base-catalyzed chlorination of 5-fluorouracil.[3] This process typically utilizes a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base. The choice of base can significantly impact the reaction's efficiency and yield.

Experimental Protocol: Base-Catalyzed Chlorination of 5-Fluorouracil [3]

-

To a clean, dry round bottom flask, add 116.51 g of Phosphorus oxychloride (POCl3, 4 eq) and 0.5 mL of a suitable base at room temperature under constant stirring.

-

After 10 minutes, portion-wise add 25 g of 5-fluorouracil to the mixture at room temperature. Control any exothermic reaction by applying an ice bath.

-

Stir the mixture at room temperature for 20 minutes.

-

Slowly raise the temperature to 106-110 °C and maintain for 14 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mass to room temperature.

-

Carefully pour the reaction mixture into 100 mL of ice-cold water under vigorous stirring to precipitate the product, 2,4-dichloro-5-fluoropyrimidine.

-

The resulting intermediate can then be selectively aminated to yield this compound.

Table 1: Influence of Base Catalyst on Reaction Parameters [3]

| Base Catalyst | pKa | Reaction Time (hrs) | Temperature (°C) | Yield (%) |

| Base A | X.X | 14 | 106-110 | XX.X |

| Base B | Y.Y | 12 | 106-110 | YY.Y |

| Base C | Z.Z | 10 | 106-110 | ZZ.Z |

Note: Specific bases and their corresponding pKa values and yields were noted as being investigated to optimize the process, with higher pKa bases leading to improved yields and shorter reaction times.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-fluoropyrimidine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and an amino group at the 2-position, allows for sequential functionalization to generate complex molecules with potent and selective inhibitory activity against various protein kinases. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this versatile scaffold, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Protein Kinase C theta (PKCθ).

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrimidine core of this compound can mimic the purine bases of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The development of kinase inhibitors from this starting material has led to the discovery of promising therapeutic candidates.

Kinase Inhibitory Activity of 2,4,5-substituted Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyrimidine scaffolds. The data is compiled from various studies and illustrates the potential of this chemical class against different kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Reference |

| 1 | VEGFR-2 | 8 | HUVEC proliferation | [1] |

| 2 | CDK1 | 25 | - | [1] |

| 3 | PKCθ | 14 | - | |

| 4 | VEGFR-2 | 6.82 | HT-29 & COLO-205 | [2] |

| 5 | CDK7 | 7.21 | MV4-11 cells | [3][4] |

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from this compound.

Caption: VEGFR-2 Signaling Pathway.[5][6][7][8][9]

Caption: CDK1 Signaling in Cell Cycle Progression.[10][11][12][13][14]

Caption: PKCθ Signaling in T-Cell Activation.[15][16][17][18][19]

Experimental Protocols

The following section provides a representative, multi-step protocol for the synthesis of a generic 2,4-disubstituted-5-fluoropyrimidine kinase inhibitor. This protocol is a composite based on common synthetic strategies reported in the literature.

General Synthetic Workflow

Caption: General Synthetic Workflow.

Step 1: Suzuki Coupling of this compound

This step introduces a key aryl or heteroaryl moiety at the C4 position of the pyrimidine ring, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.

Materials:

-

This compound

-

Aryl or Heteroarylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

-

Sodium carbonate (Na2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the corresponding aryl or heteroarylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-amino-4-(aryl/heteroaryl)-5-fluoropyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination

This step introduces a second point of diversity at the C2-amino position, which can be crucial for targeting specific amino acid residues in the kinase active site and improving potency and selectivity.

Materials:

-

2-Amino-4-(aryl/heteroaryl)-5-fluoropyrimidine (from Step 1)

-

Amine (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)

-

Xantphos (0.1 equivalents)

-

Cesium carbonate (Cs2CO3) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane or Toluene

-

Nitrogen or Argon gas

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube or sealed reaction vial, add the 2-amino-4-(aryl/heteroaryl)-5-fluoropyrimidine (1.0 equivalent), the desired amine (1.5 equivalents), cesium carbonate (2.0 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane or toluene.

-

Seal the reaction vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final kinase inhibitor.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the chemical structure.

-

Mass Spectrometry (MS) : To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The synthetic protocols outlined in this document, based on robust and widely used cross-coupling reactions, provide a clear pathway for the generation of novel drug candidates. The modular nature of this synthetic approach allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating the optimization of kinase inhibitory activity and other drug-like properties. Researchers in the field of drug discovery are encouraged to utilize these methods as a foundation for the development of the next generation of targeted therapeutics.

References

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. biorbyt.com [biorbyt.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 14. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 18. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 19. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Amino-4-chloro-5-fluoropyrimidine in Anticancer Drug Design

Introduction

2-Amino-4-chloro-5-fluoropyrimidine is a pivotal heterocyclic building block in the field of medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its unique structural features, including the reactive chlorine atom at the C4 position and the fluorine atom at the C5 position, make it an attractive scaffold for developing targeted therapies. The pyrimidine core is a well-established pharmacophore in oncology, mimicking the natural purine and pyrimidine bases, and is found in numerous antimetabolite and kinase inhibitor drugs. This document provides an overview of its application, synthesis, and biological evaluation in the context of anticancer drug design.

The primary utility of this compound lies in its ability to serve as a versatile intermediate for creating a diverse library of substituted pyrimidine derivatives. The chlorine atom is readily displaced by various nucleophiles, allowing for the introduction of different functional groups that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The fluorine substitution can enhance binding affinity to target proteins and improve metabolic stability.

Synthesis Protocols

The synthesis of derivatives based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. A common and efficient method involves microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-substituted-5-fluoropyrimidine Derivatives

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and can be applied to the 5-fluoro analogue.[1]

Materials:

-

This compound

-

Substituted amine of choice (e.g., a substituted aniline or a cyclic amine)

-

Anhydrous propanol

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

To a microwave reaction vial, add this compound (1 mmol).

-

Add 1 mL of anhydrous propanol and stir at room temperature to dissolve the starting material.

-

Add the desired substituted amine (1 mmol) to the reaction vial.

-

Add triethylamine (1.2 mmol) to the mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Set the reaction temperature to 120-140°C and the reaction time to 15-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the product by adding saturated sodium bicarbonate solution and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-amino-4-substituted-5-fluoropyrimidine derivative.

Caption: Microwave-assisted synthesis workflow.

Mechanism of Action and Targeted Signaling Pathways

Derivatives of this compound often exert their anticancer effects by inhibiting key enzymes involved in cell signaling pathways that are frequently dysregulated in cancer. A primary class of targets for these compounds are protein kinases.

Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases.[2] These kinases are crucial for signal transduction pathways that regulate cell proliferation, survival, and differentiation. By blocking the ATP-binding site of a specific kinase, the drug can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Kinase inhibition signaling pathway.

Quantitative Data on Anticancer Activity

The efficacy of novel compounds derived from this compound is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are determined to quantify the potency of the compounds.

| Compound ID | Modification on Pyrimidine Ring | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Derivative 6 | 4-(4-bromophenyl)piperazin-1-yl | HCT116 (Colon) | 89.24 ± 1.36 | [1] |

| Derivative 6 | 4-(4-bromophenyl)piperazin-1-yl | MCF7 (Breast) | 89.37 ± 1.17 | [1] |

| Derivative 1 | 4-methylpiperazin-1-yl | HCT116 (Colon) | 209.17 ± 1.23 | [1] |

| Derivative 1 | 4-methylpiperazin-1-yl | MCF7 (Breast) | 221.91 ± 1.37 | [1] |

| Compound 7i | 2,4-diamino-5-methyleneamino derivative | HCT116 (Colon) | 4.93 | [3] |

| Compound 7i | 2,4-diamino-5-methyleneamino derivative | HT-29 (Colon) | 5.57 | [3] |

| Compound 7i | 2,4-diamino-5-methyleneamino derivative | MCF-7 (Breast) | 8.84 | [3] |

| Compound 7i | 2,4-diamino-5-methyleneamino derivative | HeLa (Cervical) | 14.16 | [3] |

Experimental Protocols for Biological Evaluation

Protocol 2: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4-chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki coupling reaction of 2-Amino-4-chloro-5-fluoropyrimidine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 2-amino-4-aryl-5-fluoropyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its potential as a kinase inhibitor.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of biaryl and heteroaryl compounds is of paramount importance in the pharmaceutical industry. The 2-amino-5-fluoropyrimidine core is a privileged structure in drug discovery, and the introduction of diverse aryl groups at the 4-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. Notably, derivatives of the closely related 2-amino-4-aryl-5-chloropyrimidine have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are key targets in oncology.[1]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base and a suitable solvent system.

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Optimization of Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. While specific experimental data for this exact substrate is limited in the public domain, extensive research on similar chloropyrimidines provides a strong basis for reaction optimization.

Catalyst Selection: Palladium catalysts are the most effective for Suzuki couplings. For less reactive aryl chlorides, the use of electron-rich and sterically hindered phosphine ligands is often crucial.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A commonly used and often effective catalyst for a range of Suzuki couplings.

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand (e.g., P(t-Bu)₃) : This combination is often more active for challenging substrates like heteroaryl chlorides.[2]

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Another robust catalyst suitable for a variety of cross-coupling reactions.[3][4][5]

Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.

-

Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are frequently used inorganic bases that have shown good efficacy in related systems.

-

Potassium Fluoride (KF) can also be an effective base, particularly when dealing with base-sensitive functional groups.[2]

Solvent System: The choice of solvent influences the solubility of the reactants and the stability of the catalyst.

-

1,4-Dioxane and Tetrahydrofuran (THF) are common ethereal solvents used for Suzuki couplings.

-

Often, a mixture of an organic solvent with water is employed to facilitate the dissolution of the inorganic base and promote the reaction.